ETHYL 1-({5-METHYL-2'-OXO-5-PHENYL-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-1'-YL}METHYL)PIPERIDINE-4-CARBOXYLATE
Overview
Description
ETHYL 1-({5-METHYL-2’-OXO-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-({5-METHYL-2’-OXO-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the formation of the spiro compound through a cyclization reaction. The final step involves the esterification of the piperidine carboxylate group. Common reagents used in these reactions include ethyl acetoacetate, substituted aldehydes, and urea, with reaction conditions often requiring reflux in ethanol with a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-({5-METHYL-2’-OXO-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 1-({5-METHYL-2’-OXO-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ETHYL 1-({5-METHYL-2’-OXO-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in the inhibition of ER stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Shares a similar core structure but lacks the spiro configuration.
TRIAZOLE-PYRIMIDINE HYBRIDS: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
ETHYL 1-({5-METHYL-2’-OXO-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE is unique due to its spiro configuration, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
ethyl 1-[(5-methyl-2'-oxo-5-phenylspiro[1,3-dioxane-2,3'-indole]-1'-yl)methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5/c1-3-32-24(30)20-13-15-28(16-14-20)19-29-23-12-8-7-11-22(23)27(25(29)31)33-17-26(2,18-34-27)21-9-5-4-6-10-21/h4-12,20H,3,13-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQFYYAGNDBLIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCC(CO4)(C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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